2-Methyl-1-indanone

Descripción general

Descripción

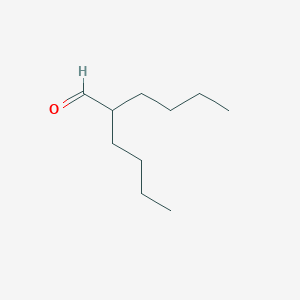

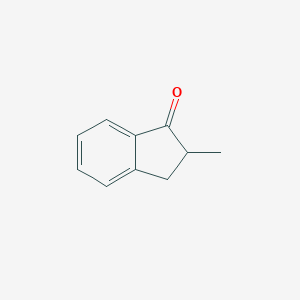

2-Methyl-1-indanone is a derivative of 1-indanone, which is a type of α-benzocycloalkenone . It has the empirical formula C10H10O and a molecular weight of 146.19 .

Synthesis Analysis

The synthesis of 2-Methyl-1-indanone has been reported in several studies . For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Other methods include the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates, iodides, and bromides .Molecular Structure Analysis

The molecular structure of 2-Methyl-1-indanone consists of a ten-membered carbon ring with a ketone functional group .Chemical Reactions Analysis

Several chemical reactions involving 2-Methyl-1-indanone have been reported . For example, a nickel-catalyzed reductive cyclization of a broad range of enones affords indanones in high enantiomeric induction . Another reaction involves a rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway .Physical And Chemical Properties Analysis

2-Methyl-1-indanone is a liquid at room temperature with a refractive index of 1.555 and a density of 1.064 g/mL at 25 °C . It has a boiling point of 93-95 °C at 4 mmHg .Aplicaciones Científicas De Investigación

Synthesis of β-Benzocycloalkenone

2-Methyl-1-indanone can be used as a starting material in the synthesis of β-benzocycloalkenone . β-Benzocycloalkenone is a type of organic compound that has potential applications in various chemical reactions.

Synthesis of Cyclohex-2-en-1-yl 2-methyl-1H-inden-3-yl Carbonate

Another application of 2-Methyl-1-indanone is in the synthesis of cyclohex-2-en-1-yl 2-methyl-1H-inden-3-yl carbonate . This compound could be used in further chemical transformations.

Asymmetric α-Arylation and Hydroxymethylation

The asymmetric α-arylation and hydroxymethylation of 2-methyl-1-indanone has been reported . These reactions are important in the field of organic chemistry for the synthesis of complex molecules.

Synthesis of 2-Methyl-6-carboxyazulene

2-Methyl-1-indanone can also be used in the synthesis of 2-methyl-6-carboxyazulene . This compound has potential applications in the development of new materials and pharmaceuticals.

Non-Conventional Methodologies in the Synthesis of 1-Indanones

2-Methyl-1-indanone is a type of 1-indanone, which have been successfully prepared by means of three different non-conventional techniques, namely microwaves, high-intensity ultrasound and a Q-tube™ reactor . These techniques are part of the green chemistry movement, which aims to reduce the environmental impact of chemical processes.

Construction of Fused- and Spirocyclic Frameworks

1-Indanones, including 2-Methyl-1-indanone, have been used in recent annulations for the construction of fused- and spirocyclic frameworks . These complex structures are often found in natural products and bioactive molecules.

Mecanismo De Acción

Target of Action

It’s known that indanones, a group to which 2-methyl-1-indanone belongs, are prominent motifs found in numerous natural products and pharmaceuticals .

Mode of Action

It’s known that indanones can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s known that indanones are involved in various annulations for the construction of fused- and spirocyclic frameworks .

Result of Action

It’s known that indanones and their derivatives have been widely used in medicine, agriculture, and in natural products synthesis .

Action Environment

It’s known that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation, whereas in the case of a methyl group, the corresponding value is approximately 35 kj·mol −1 .

Safety and Hazards

Direcciones Futuras

Future research on 2-Methyl-1-indanone could focus on its energetic properties. A recent study used calorimetric techniques and computational approaches to study the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones . The study found that the presence of a methoxy group contributes to a decrease in the gas-phase enthalpy of formation .

Relevant Papers Several papers have been published on 2-Methyl-1-indanone. For instance, a paper by Ana L. R. Silva et al. conducted an experimental and computational study on the energetic properties of 2-methyl-, 3-methyl-, 4-methoxy- and 5-methoxy-indanones . Another paper discussed the biological activity of 1-indanones and their derivatives, which are potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds .

Propiedades

IUPAC Name |

2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKNOGMQVKBMQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290210 | |

| Record name | 2-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-indanone | |

CAS RN |

17496-14-9 | |

| Record name | 2-Methyl-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17496-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylindanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017496149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17496-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67345 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLINDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS704F44DR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the ecological significance of 2-methyl-1-indanone?

A1: While the exact ecological role of 2-methyl-1-indanone remains unknown, research suggests its potential importance as a semiochemical in certain moth species. Studies have shown that a conserved odorant receptor (OR19) in two distantly related moth species, codling moth (Cydia pomonella) and African cotton leafworm (Spodoptera littoralis), responds strongly to 2-methyl-1-indanone. [] This suggests that this compound, along with other structurally related indanes, may play a crucial role in the communication and behavior of these insects, potentially influencing their interactions with host plants or other organisms. Further research is needed to fully elucidate the ecological functions of 2-methyl-1-indanone and its impact on insect-plant interactions.

Q2: How can 2-methyl-1-indanone be synthesized?

A3: One method for synthesizing 2-methyl-1-indanone involves a two-step process using chromium carbene complexes. [] First, pentacarbonyl[methoxymethyl(or phenyl)carbene]chromium reacts with a specific alkyne (1-(dialkylamino)-acetylene) in a stereoselective manner. This insertion reaction yields pentacarbonyl(alkenylaminocarbene)-chromium complexes. Subsequent thermolysis of a specific complex, pentacarbonyl[(diethylamino)-E-(β-methoxy-α-methylstyryl)carbene]chromium, leads to the formation of 2-methyl-1-indanone alongside other products.

Q3: Are there any other reported synthetic routes for 2-methyl-1-indanone derivatives?

A4: Yes, research describes the preparation of 5,6-dimethoxy-2-methyl-1-indanone through a catalytic intramolecular Friedel-Crafts reaction involving benzyl Meldrum's acid derivatives. [] This method highlights an alternative synthetic strategy for accessing specific 2-methyl-1-indanone derivatives.

Q4: What analytical techniques are used to identify and quantify 2-methyl-1-indanone?

A5: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing 2-methyl-1-indanone. [] This method separates compounds based on their volatility and then identifies them based on their unique mass spectra. Researchers have successfully employed GC-MS to identify 2-methyl-1-indanone within complex mixtures, such as plant extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.